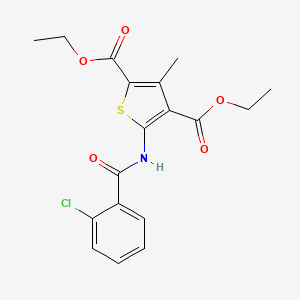

Diethyl 5-((2-chlorobenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate

CAS No.:

Cat. No.: VC15716776

Molecular Formula: C18H18ClNO5S

Molecular Weight: 395.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H18ClNO5S |

|---|---|

| Molecular Weight | 395.9 g/mol |

| IUPAC Name | diethyl 5-[(2-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |

| Standard InChI | InChI=1S/C18H18ClNO5S/c1-4-24-17(22)13-10(3)14(18(23)25-5-2)26-16(13)20-15(21)11-8-6-7-9-12(11)19/h6-9H,4-5H2,1-3H3,(H,20,21) |

| Standard InChI Key | FHKBZALNRSWAGF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=CC=C2Cl |

Introduction

Diethyl 5-((2-chlorobenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate is a synthetic organic compound that belongs to the thiophene class. Thiophenes are five-membered heterocyclic rings containing sulfur, which are known for their diverse biological activities and applications in pharmaceuticals. The compound incorporates a 2-chlorobenzoyl group, which is attached to the amino group at the fifth position of the thiophene ring, and it also features two ethyl ester groups at the second and fourth positions.

Synthesis and Characterization

The synthesis of Diethyl 5-((2-chlorobenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate typically involves a multi-step process:

-

Starting Material: Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate.

-

Reaction: The amino group is acylated with 2-chlorobenzoyl chloride in the presence of a base.

Characterization can be achieved through spectroscopic methods such as NMR (H and C) and mass spectrometry (MS).

Biological Activity

While specific biological activity data for Diethyl 5-((2-chlorobenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate is not available, thiophene derivatives are known for their potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of a 2-chlorobenzoyl group may enhance certain biological properties due to its electron-withdrawing effect, which can influence the compound's interaction with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume